molecular formula C8H10NO2S+ B215227 3-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium

3-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium

Katalognummer B215227
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: FDNATJWJFBXLEE-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is also known as Coenzyme A (CoA), which is an essential molecule in the metabolism of carbohydrates, fats, and proteins. CoA plays a crucial role in many biochemical reactions, including the citric acid cycle, fatty acid synthesis, and amino acid catabolism. In

Wirkmechanismus

CoA and its derivatives act as cofactors in many enzymatic reactions, where they facilitate the transfer of acyl groups from one molecule to another. CoA is involved in the transfer of acyl groups in the citric acid cycle, fatty acid synthesis, and amino acid catabolism. CoA derivatives also play a crucial role in the regulation of gene expression, signal transduction, and cell proliferation.
Biochemical and Physiological Effects:
CoA and its derivatives have a wide range of biochemical and physiological effects. CoA is essential for the metabolism of carbohydrates, fats, and proteins. CoA derivatives have been shown to regulate gene expression, signal transduction, and cell proliferation. CoA and its derivatives are also involved in the regulation of energy metabolism, oxidative stress, and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

CoA and its derivatives have several advantages for lab experiments. CoA is a stable and readily available molecule that can be easily synthesized or purchased. CoA derivatives can be modified to produce different functional groups, which can be used for specific applications. However, CoA and its derivatives have some limitations, including their potential toxicity and instability in certain conditions.

Zukünftige Richtungen

There are several future directions for the research on CoA and its derivatives. CoA and its derivatives have the potential for various applications in medicine, including the treatment of cancer, neurodegenerative disorders, and metabolic disorders. CoA and its derivatives can also be used as diagnostic tools to measure the activity of various enzymes involved in metabolic pathways. Future research should focus on the development of new CoA derivatives with specific functional groups and their potential applications in various scientific fields.
Conclusion:
In conclusion, 3-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium, also known as Coenzyme A, is a crucial molecule in the metabolism of carbohydrates, fats, and proteins. CoA and its derivatives have several potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. CoA and its derivatives play a crucial role in many biochemical reactions, and their potential applications in medicine make them a promising area for future research.

Synthesemethoden

The synthesis of 3-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium involves the condensation of 4-phosphopantetheine and ATP (adenosine triphosphate) in the presence of CoA synthase enzyme. This reaction results in the formation of CoA, which is then further modified to produce different CoA derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

CoA and its derivatives have been extensively studied for their potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. CoA is an essential cofactor in many enzymatic reactions, and its derivatives play a crucial role in cellular metabolism. CoA has been used as a diagnostic tool to measure the activity of various enzymes involved in metabolic pathways. CoA derivatives have also been used as potential therapeutic agents for the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

Eigenschaften

Produktname

3-Carboxy-1-methyl-2-(methylsulfanyl)pyridinium

Molekularformel

C8H10NO2S+

Molekulargewicht

184.24 g/mol

IUPAC-Name

1-methyl-2-methylsulfanylpyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c1-9-5-3-4-6(8(10)11)7(9)12-2/h3-5H,1-2H3/p+1

InChI-Schlüssel

FDNATJWJFBXLEE-UHFFFAOYSA-O

SMILES

C[N+]1=CC=CC(=C1SC)C(=O)O

Kanonische SMILES

C[N+]1=CC=CC(=C1SC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.